molecular formula C20H18O2 B1586793 1,3-Dibenzyloxybenzene CAS No. 3769-42-4

1,3-Dibenzyloxybenzene

Cat. No.: B1586793
CAS No.: 3769-42-4
M. Wt: 290.4 g/mol
InChI Key: RESHZVQZWMQUMB-UHFFFAOYSA-N
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Description

1,3-Dibenzyloxybenzene: is an organic compound with the molecular formula C20H18O2 . It is a derivative of benzene, where two benzyl groups are attached to the 1 and 3 positions of the benzene ring through oxygen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Safety and Hazards

1,3-Dibenzyloxybenzene is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Specific safety measures and hazards are not detailed in the search results.

Relevant Papers

One relevant paper discusses the continuous catalytic debenzylation of 1,4-Dibenzyloxybenzene with H2 in THF . This paper might provide insights into similar reactions involving this compound.

Mechanism of Action

Target of Action

The primary targets of 1,3-Dibenzyloxybenzene are currently unknown. This compound is a biochemical used in proteomics research

Mode of Action

It is known that this compound can be acylated with acetic anhydride to produce 3,5-dibenzyloxyacetophenone , a precursor for the production of various drugs.

Biochemical Pathways

Given its role as a precursor in the synthesis of various drugs , it is likely involved in several biochemical pathways

Result of Action

As a precursor in drug synthesis , it is likely to have significant effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibenzyloxybenzene can be synthesized through the reaction of resorcinol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl groups of resorcinol by benzyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibenzyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding dihydroxybenzene derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1,4-Dibenzyloxybenzene: Similar structure but with benzyl groups at the 1 and 4 positions.

    1,2-Dibenzyloxybenzene: Benzyl groups at the 1 and 2 positions.

    1,3-Dihydroxybenzene: The parent compound without benzyl groups.

Uniqueness: 1,3-Dibenzyloxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of various chemical products .

Properties

IUPAC Name

1,3-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESHZVQZWMQUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362173
Record name 1,3-Dibenzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3769-42-4
Record name 1,3-Dibenzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3-dibenzyloxybenzene in the synthesis of 1,3-dideazauridine?

A: In the synthesis of 1,3-dideazauridine described by [], this compound serves as a protected form of 1,3-dihydroxybenzene. The benzyl protecting groups are added to prevent unwanted reactions at the hydroxyl groups during subsequent steps. After reacting with n-butyllithium and cadmium chloride to form the organocadmium intermediate, this compound is coupled with a protected ribose sugar. Finally, the benzyl protecting groups are removed via catalytic hydrogenation to yield the desired 1,3-dideazauridine.

Q2: Are there any alternative synthetic routes to 1,3-dideazauridine that don't utilize this compound?

A: The provided research focuses solely on the synthesis utilizing this compound. [] While alternative synthetic routes might exist, they are not explored in this research. Further investigation into the literature on nucleoside analog synthesis would be required to identify other potential synthetic pathways.

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